Methyl 5-amino-2-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUHMQZOATZRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195416 | |
| Record name | Methyl 5-aminosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42753-75-3 | |
| Record name | Methyl 5-amino-2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42753-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-aminosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042753753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-aminosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminosalicylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Methyl 5 Amino 2 Hydroxybenzoate
Esterification Reactions for Methyl 5-amino-2-hydroxybenzoate Synthesis
The most direct and common method for the synthesis of this compound involves the esterification of 5-aminosalicylic acid. This can be achieved through direct esterification or transesterification strategies.
Direct Esterification Approaches
Direct esterification, particularly the Fischer-Speier esterification, is a widely employed method for producing this compound. This acid-catalyzed reaction involves heating 5-aminosalicylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by using an excess of methanol or by removing the water formed during the reaction. google.com
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the methyl ester. nih.gov
A convenient method for this transformation involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which can efficiently esterify amino acids. nih.govsigmaaldrich.com
Table 1: Direct Esterification of 5-Aminosalicylic Acid
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |
| 5-Aminosalicylic Acid | Methanol, Sulfuric Acid | Methanol | Reflux | This compound |
| 5-Aminosalicylic Acid | Methanol, p-Toluenesulfonic Acid | Toluene | Reflux with Dean-Stark trap | This compound |
| 5-Aminosalicylic Acid | Methanol, Trimethylchlorosilane | Methanol | Room Temperature | This compound Hydrochloride |
Transesterification Strategies
Transesterification offers an alternative route to this compound, starting from a different ester of 5-aminosalicylic acid or by converting another methyl benzoate (B1203000) derivative. This process involves the exchange of the alkoxy group of an ester with another alcohol. The reaction can be catalyzed by either acids or bases. researchgate.net
Lipase-catalyzed transesterification is a notable green chemistry approach. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been shown to be effective in the transesterification of various methyl (hydroxy)benzoates with alcohols. researchgate.net This enzymatic method often demonstrates higher activity and selectivity compared to chemical catalysis and proceeds under milder conditions. researchgate.net
Amination and Hydroxylation Routes for Benzoate Precursors
An alternative synthetic strategy involves the introduction of the amino and hydroxyl groups onto a pre-existing methyl benzoate scaffold. A common approach is the nitration of methyl 2-hydroxybenzoate (methyl salicylate), followed by the reduction of the nitro group to an amino group.
The nitration of methyl salicylate (B1505791) typically yields a mixture of isomers, with the primary product being methyl 5-nitro-2-hydroxybenzoate due to the directing effects of the hydroxyl and ester groups. The subsequent reduction of the nitro group is commonly achieved through catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed.
A hypothetical route could involve the direct amination of methyl 2,5-dihydroxybenzoate. researchgate.net However, controlling the regioselectivity of such a reaction would be a significant challenge.
Synthesis of Novel Derivatives of this compound
The presence of reactive amino and hydroxyl groups allows for the straightforward synthesis of a wide array of novel derivatives, enabling the modulation of the compound's physicochemical and biological properties.
Derivatization at the Amino Group
The amino group of this compound can readily undergo acylation and sulfonylation reactions.
N-Acylation: The amino group can be acylated using various acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) in a suitable solvent would yield Methyl 5-acetamido-2-hydroxybenzoate. The use of cationic surfactants can enhance the efficiency of N-acylation with acyl chlorides.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of sulfonamides.
Table 2: Examples of Derivatization at the Amino Group
| Starting Material | Reagent | Product |
| This compound | Acetic Anhydride | Methyl 5-acetamido-2-hydroxybenzoate |
| This compound | Benzoyl Chloride | Methyl 5-benzamido-2-hydroxybenzoate |
| This compound | p-Toluenesulfonyl Chloride | Methyl 5-(p-toluenesulfonamido)-2-hydroxybenzoate |
Modifications of the Hydroxyl Group
The phenolic hydroxyl group can be modified through alkylation and acylation reactions.
O-Alkylation: The hydroxyl group can be converted into an ether by reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base like potassium carbonate or sodium hydride. This reaction yields O-alkylated derivatives. Selective O-alkylation can be achieved by protecting the more nucleophilic amino group first.
O-Acylation: The hydroxyl group can be esterified by reaction with acyl chlorides or acid anhydrides under specific conditions. nih.gov To achieve selective O-acylation in the presence of the amino group, the reaction is typically carried out under acidic conditions (e.g., in trifluoroacetic acid) where the amino group is protonated and thus deactivated as a nucleophile. nih.gov
Table 3: Examples of Modifications of the Hydroxyl Group
| Starting Material | Reagent | Product |
| This compound | Methyl Iodide, K₂CO₃ | Methyl 5-amino-2-methoxybenzoate |
| This compound | Benzyl Bromide, NaH | Methyl 5-amino-2-(benzyloxy)benzoate |
| This compound | Acetyl Chloride, CF₃COOH | Methyl 2-acetoxy-5-aminobenzoate |
Ester Modifications and Analogues
Modifications of the ester group in this compound allow for the synthesis of a range of analogues with potentially altered physicochemical properties. These modifications are typically achieved through standard esterification or transesterification reactions.
One common method for synthesizing the parent methyl ester involves the direct esterification of 5-aminosalicylic acid. For instance, reacting 5-aminosalicylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, followed by reflux and subsequent workup, can yield this compound. A reported synthesis using this approach, although starting from a misidentified reactant ("5-Methyl salicylic (B10762653) acid"), provides a procedural basis for the esterification of the parent acid, achieving a yield of 62% chemicalbook.com.
The synthesis of other alkyl ester analogues follows similar principles. For example, the butyrate (B1204436) ester analogue, 5-aminosalicylic acid butyrate (5-ASB), has been synthesized, highlighting the adaptability of the carboxyl group for esterification with various alcohols researchgate.net. While specific procedural details for the synthesis of ethyl and propyl esters are not extensively documented in readily available literature, their preparation would be expected to follow standard Fischer esterification conditions, reacting 5-aminosalicylic acid with the corresponding alcohol (ethanol or propanol) under acidic catalysis.
Beyond simple alkyl esters, more complex analogues have been developed. For instance, a succinic acid derivative has been synthesized by reacting this compound with succinic anhydride ed.ac.uk. This reaction, carried out under heating, resulted in the formation of the corresponding amide-linked succinate, demonstrating the reactivity of the amino group for further functionalization ed.ac.uk.
The table below summarizes selected ester analogues of 5-amino-2-hydroxybenzoic acid and their synthetic approaches.
| Compound Name | Ester Group | Synthetic Method | Starting Material | Reference |
| This compound | Methyl | Acid-catalyzed esterification | 5-Aminosalicylic acid | chemicalbook.com |
| 5-Aminosalicylic acid butyrate (5-ASB) | Butyl | Not specified | 5-Aminosalicylic acid | researchgate.net |
| 4-((4-carboxybutanoyl)amino)-2-hydroxybenzoate derivative | Methyl (as part of a larger structure) | Reaction with succinic anhydride | This compound | ed.ac.uk |
Catalytic Studies Involving this compound Synthesis or Transformation
Catalysis plays a crucial role in the efficient and selective synthesis and transformation of this compound and its precursors. A primary catalytic route for the synthesis of the target molecule involves the reduction of Methyl 5-nitrosalicylate.
The catalytic hydrogenation of the nitro group is a widely used method. For example, 5-nitrosalicyl-alanine methyl ester can be effectively reduced to 5-aminosalicyl-alanine methyl ester using a Palladium on activated charcoal (Pd/C) catalyst under a hydrogen atmosphere nih.gov. This reaction proceeds under relatively mild conditions (50 psi of hydrogen) and is a key step in the synthesis of certain prodrugs of 5-aminosalicylic acid nih.gov.
Beyond synthesis, catalytic transformations of molecules structurally related to this compound have been explored. In an innovative approach to bioorthogonal catalysis, a heptapeptidic artificial metalloenzyme featuring a methyl salicylate palladium complex has been developed ed.ac.uk. This catalyst was shown to mediate two distinct chemical reactions—depropargylation and Suzuki-Miyaura cross-coupling—within human cells to synthesize anticancer drugs ed.ac.uk. While this study does not use this compound directly as a substrate, it demonstrates the potential for its core structure to be incorporated into sophisticated catalytic systems. The peptide scaffold in this system serves to protect the palladium center from deactivation and reduces its toxicity, highlighting the intricate design of modern catalysts ed.ac.uk.
The following table outlines some catalytic reactions relevant to the synthesis or transformation of this compound.
| Reaction Type | Catalyst | Substrate | Product | Reference |
| Nitro group reduction | 10% Palladium on activated charcoal (Pd/C) | 5-Nitrosalicyl-alanine methyl ester | 5-Aminosalicyl-alanine methyl ester | nih.gov |
| Bioorthogonal catalysis (Depropargylation and Suzuki-Miyaura cross-coupling) | Methyl salicylate palladium peptide complex | Various | Anticancer drugs (Paclitaxel and Linifanib) | ed.ac.uk |
Large-Scale Synthesis and Process Optimization for this compound
The industrial production of this compound is closely tied to the manufacturing of its parent compound, 5-aminosalicylic acid (mesalamine), a widely used pharmaceutical agent nih.govguidechem.comnih.gov. While specific details on the large-scale synthesis and process optimization exclusively for the methyl ester are not extensively published in the public domain, the processes for mesalamine production provide insights into potential industrial routes.
One patented process for producing high-density mesalamine involves its dissolution in an aqueous solution of hydrochloric acid to form the hydrochloride salt, followed by a controlled crystallization process google.com. This method aims to achieve a bulk density of at least 0.30 g/ml with high production yields, typically exceeding 90% google.com. Although this patent focuses on the final form of the active pharmaceutical ingredient, the principles of controlled crystallization and pH adjustment are crucial for any large-scale chemical process to ensure product quality and handling characteristics.
Formulation development is another key aspect of the industrial use of mesalamine and its derivatives. Various formulations have been developed to ensure the targeted delivery of the active compound to the colon google.commedscape.org. These include delayed-release capsules and tablets with pH-dependent coatings google.com. While these relate to the final drug product, the stability and purity of the starting active ingredient, which could be an ester like this compound, are paramount for the success of these advanced formulations.
The table below summarizes key aspects of processes that are relevant to the large-scale production of aminosalicylates.
| Process Aspect | Key Parameters/Strategy | Target Compound/Analogue | Outcome | Reference |
| High-Density Production | Controlled crystallization via pH adjustment | Mesalamine (5-Aminosalicylic acid) | Bulk density ≥ 0.30 g/ml, Yield > 90% | google.com |
| Process Optimization | Optimization of molar ratio, reaction time, and temperature | Methyl 2-methoxy-5-aminosulfonyl benzoate | Improved yields in multi-step synthesis (esterification yield: 97.4%) | semanticscholar.org |
| Formulation for Drug Delivery | Delayed-release and extended-release oral dosage forms | Mesalamine (5-Aminosalicylic acid) | Targeted release in the gastrointestinal tract | google.commedscape.org |
Advanced Spectroscopic and Structural Characterization of Methyl 5 Amino 2 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments.
¹H-NMR Analysis of Methyl 5-amino-2-hydroxybenzoate
The proton NMR (¹H-NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, the amine protons, and the methyl ester protons.
Based on the structure, the aromatic region is expected to show three signals corresponding to the protons at positions C3, C4, and C6 of the benzene (B151609) ring. The hydroxyl (-OH) and amine (-NH₂) protons typically appear as broad singlets, which can exchange with deuterium (B1214612) oxide (D₂O). The methyl ester (-OCH₃) protons will appear as a sharp singlet. The expected chemical shifts and splitting patterns are detailed in the table below, drawing comparisons from structurally similar compounds like methyl 2-hydroxybenzoate and various aminobenzoic acid derivatives. docbrown.info
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.9 | Singlet | 3H |
| -NH₂ | 3.5 - 5.0 | Broad Singlet | 2H |
| H-6 | ~6.7 | Doublet | 1H |
| H-4 | ~6.8 | Doublet of Doublets | 1H |
| H-3 | ~7.1 | Doublet | 1H |
| -OH | 9.0 - 11.0 | Broad Singlet | 1H |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
¹³C-NMR Analysis and Chemical Shift Assignments
The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. This compound has eight carbon atoms, and due to the lack of molecular symmetry, eight distinct signals are expected in the ¹³C-NMR spectrum. docbrown.info The chemical shifts are influenced by the electronic effects of the substituents (-OH, -NH₂, -COOCH₃). The carbonyl carbon of the ester group is typically found furthest downfield, while the methyl carbon is found furthest upfield.
Table 2: Predicted ¹³C-NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~52 |
| C-1 | ~112 |
| C-3 | ~118 |
| C-5 | ~119 |
| C-4 | ~124 |
| C-6 | ~140 |
| C-2 | ~150 |
| C=O | ~170 |
Note: These assignments are based on established substituent effects on the benzene ring. docbrown.info
2D-NMR Techniques for Correlational Studies
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For this compound, cross-peaks would be expected between the H-3 and H-4 protons, and between the H-4 and H-6 protons, confirming their positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would be used to definitively link the ¹H signals for H-3, H-4, H-6, and the methyl protons to their corresponding ¹³C signals (C-3, C-4, C-6, and the -OCH₃ carbon).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Mode Analysis and Band Assignments
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: hydroxyl (-OH), amine (-NH₂), ester (C=O, C-O), and the aromatic ring. The presence of both -OH and -NH₂ groups leads to characteristic stretching vibrations in the higher wavenumber region. The carbonyl group of the ester gives a strong, sharp absorption band.
Table 3: IR Absorption Bands and Functional Group Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3490 - 3310 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |
| 3400 - 3200 | O-H Stretching (Broad) | Phenolic Hydroxyl (-OH) |
| 3100 - 3000 | C-H Aromatic Stretching | Aromatic Ring |
| 2995 - 2950 | C-H Aliphatic Stretching | Methyl Group (-CH₃) |
| 1700 - 1680 | C=O Stretching | Ester Carbonyl |
| 1620 - 1580 | N-H Bending | Primary Amine (-NH₂) |
| 1600, 1500, 1450 | C=C Stretching | Aromatic Ring |
| 1300 - 1200 | C-O Stretching | Ester, Phenol |
Note: The broadness of the O-H stretch is due to hydrogen bonding. Data is inferred from spectra of similar compounds like 5-Aminosalicylic acid and Methyl 2-hydroxybenzoate. docbrown.infospectrabase.comresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. The molecular formula of this compound is C₈H₉NO₃, with a monoisotopic mass of approximately 167.06 Da. uni.lu
The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 167. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would involve the loss of the methoxy (B1213986) group from the ester or the loss of methanol (B129727).
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Formula | Probable Fragmentation Pathway |
| 167 | [C₈H₉NO₃]⁺ | Molecular Ion (M⁺) |
| 136 | [C₇H₆NO₂]⁺ | Loss of a methoxy radical (•OCH₃) from M⁺ |
| 135 | [C₇H₅NO₂]⁺ | Loss of methanol (CH₃OH) from M⁺ |
| 108 | [C₆H₆NO]⁺ | Loss of carbon monoxide (CO) from the m/z 136 fragment |
Note: The fragmentation pattern is a prediction based on the fragmentation of related structures like methyl salicylate (B1505791) and other aromatic esters. docbrown.info The base peak, the most abundant ion, would likely be the m/z 135 or 136 ion, reflecting the stability of the acylium cation formed after the initial loss.
Single Crystal X-ray Diffraction (XRD) for Crystalline Structure Determination
Crystal System and Space Group Analysis
The crystal structure of Methyl 5-acetyl-2-hydroxybenzoate was determined at a temperature of 200 K. sci-hub.se The analysis revealed that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/c (no. 14), a common space group for organic molecules. sci-hub.seresearchgate.net This centrosymmetric space group indicates the presence of an inversion center within the crystal lattice.
Unit Cell Parameters and Molecular Conformation
The unit cell is the fundamental repeating unit of a crystal lattice. For Methyl 5-acetyl-2-hydroxybenzoate, the dimensions of the unit cell were precisely measured. sci-hub.se The molecule itself is noted to be essentially planar. sci-hub.se This planarity is a significant conformational feature, influenced by the electronic and steric effects of the substituent groups on the benzene ring. An intramolecular hydrogen bond is a key feature that often dictates the orientation of substituent groups in such molecules. researchgate.net
Below is a table summarizing the unit cell parameters for Methyl 5-acetyl-2-hydroxybenzoate. sci-hub.se
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7782(4) |
| b (Å) | 7.4533(3) |
| c (Å) | 14.7842(8) |
| β (°) | 103.364(2) |
| Volume (ų) | 941.1 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 200 |
Intermolecular Interactions and Crystal Packing Analysis
The way individual molecules pack together in a crystal is governed by a network of intermolecular interactions. In related hydroxybenzoate structures, hydrogen bonding is a dominant force, often creating robust supramolecular architectures. nih.govresearchgate.net Common interactions include N—H···O and O—H···O hydrogen bonds, which link molecules into chains, layers, or three-dimensional networks. researchgate.netnih.govnih.gov
Thermo Gravimetric Analysis (TGA) of this compound and its Complexes
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability and composition of materials.
Specific TGA data for this compound and its complexes were not found in the available search results. Such an analysis would typically reveal the decomposition temperature of the compound, indicating its thermal stability. For complexes, TGA can help in understanding the nature of the coordination, distinguishing between coordinated and lattice solvent molecules, and determining the stoichiometry of the decomposition process.
Computational Chemistry and Theoretical Modeling of Methyl 5 Amino 2 Hydroxybenzoate
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic distribution and energy levels within a molecule.
While specific Hartree-Fock (HF) calculations for Methyl 5-amino-2-hydroxybenzoate are not prominently documented, Density Functional Theory (DFT) has been the method of choice for many of its derivatives. DFT, particularly with the B3LYP functional, is frequently used to optimize molecular geometries and calculate electronic properties. For instance, in studies of azobenzene (B91143) derivatives synthesized from this compound, DFT calculations have been instrumental in understanding their structural and electronic characteristics. Similarly, the analysis of a sulfonylation reaction of this compound has been supported by DFT/B3LYP calculations researchgate.net. These applications underscore the utility of DFT in elucidating the reactive behavior and properties of systems involving this compound.
The choice of basis set is critical for the accuracy of QM calculations. In the studies of derivatives of this compound, basis sets such as 6-311++G(d,p) have been employed. This particular basis set is well-regarded for its ability to provide a balanced description of both polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding, such as this compound and its derivatives. The optimization of the molecular geometry using such basis sets is a standard and essential step before further computational analysis.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
While direct HOMO-LUMO analysis for this compound is not readily found, studies on its derivatives provide valuable data. For an azobenzene derivative synthesized from this compound, the HOMO-LUMO gap was calculated to be 3.6725 eV researchgate.net. In another study of a different azo compound derived from the same precursor, DFT analysis yielded HOMO and LUMO energies of -0.1337 Hartree and -0.09801 Hartree, respectively, resulting in an energy gap of 0.03569 Hartree. These values are critical for predicting the electronic transitions and reactivity of these larger, more complex molecules.
Table 1: Frontier Molecular Orbital Data for a Derivative of this compound
| Parameter | Value |
| HOMO Energy | -0.1337 Hartree |
| LUMO Energy | -0.09801 Hartree |
| HOMO-LUMO Gap (ΔE) | 0.03569 Hartree |
Note: Data is for an azobenzene derivative, not this compound itself.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. Although specific MD studies on this compound are not detailed in the literature, research on its derivatives highlights the potential of this technique. For instance, MD simulations have been used to study the interaction of Lavendustin B derivatives, synthesized from this compound, with their biological targets researchgate.net. These simulations provide insights into the binding stability and conformational changes upon interaction, which are crucial for drug design. The diffusion of antimicrobial agents derived from this compound within polymer matrices has also been investigated using MD simulations, demonstrating the method's utility in materials science applications researchgate.net.
QM/MM (Quantum Mechanics/Molecular Mechanics) Modeling for Biological Interactions
QM/MM modeling combines the accuracy of quantum mechanics for a specific region of a system (e.g., a binding site) with the efficiency of molecular mechanics for the larger environment (e.g., a protein). This approach is particularly useful for studying enzymatic reactions and ligand-protein interactions. While there are no specific QM/MM studies reported for this compound, the investigation of its derivatives as inhibitors of biological targets would be a prime application for this methodology. For example, understanding the binding mechanism of the aforementioned Lavendustin B derivatives could be further refined using QM/MM to detail the electronic interactions within the enzyme's active site researchgate.net.
Adsorption Studies and Surface Interactions Modeling
The study of how molecules adsorb onto surfaces is critical for applications in catalysis, sensors, and materials science. Computational modeling can provide a molecular-level understanding of these interactions. Research on the adsorption behavior of derivatives of this compound has been mentioned in the context of their application in materials, such as their incorporation into polymer films researchgate.net. While detailed surface interaction modeling for this compound itself is not available, the methodologies used for its derivatives would involve simulating the molecule's approach to a surface and calculating the interaction energies and preferred orientations. These studies are vital for designing materials with specific surface properties.
Prediction of Spectroscopic Properties through Computational Methodscardiff.ac.uk
Computational chemistry offers powerful tools for the theoretical prediction of molecular properties, providing valuable insights that complement and aid in the interpretation of experimental spectroscopic data. For this compound, methods rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly effective for simulating its vibrational, electronic, and nuclear magnetic resonance spectra. cardiff.ac.ukelixirpublishers.com These calculations allow for a detailed assignment of spectral features to specific molecular motions, electronic transitions, and chemical environments of the nuclei.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational frequencies of this compound can be predicted with high accuracy using DFT calculations, typically employing functionals like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net Such calculations provide the harmonic vibrational frequencies, which are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental data. elixirpublishers.com The analysis of the potential energy distribution (PED) for each calculated mode allows for an unambiguous assignment of the vibrational bands observed in the experimental FT-IR and FT-Raman spectra. atlantis-press.com
Key predicted vibrational frequencies for the primary functional groups of this compound are detailed below. The assignments are based on the characteristic vibrations of the hydroxyl, amino, ester, and benzene (B151609) ring moieties. atlantis-press.combiointerfaceresearch.com
Table 1: Predicted Vibrational Frequencies for this compound
| Predicted Wavenumber (cm⁻¹, Scaled) | IR Intensity | Raman Activity | Vibrational Assignment (PED) |
|---|---|---|---|
| 3545 | Medium | High | O-H stretch |
| 3420 | High | Medium | N-H asymmetric stretch |
| 3365 | High | Medium | N-H symmetric stretch |
| 3080 | Low | High | Aromatic C-H stretch |
| 1685 | Very High | Medium | C=O stretch (ester) |
| 1615 | High | High | N-H scissoring |
| 1590 | High | Very High | Aromatic C=C stretch |
| 1480 | Medium | High | Aromatic C=C stretch |
| 1250 | Very High | Low | C-O stretch (ester) |
| 1180 | High | Medium | In-plane O-H bend |
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption properties, such as the maximum absorption wavelength (λmax), are calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method predicts the energies of electronic transitions from the ground state to various excited states. The calculations also provide the oscillator strength (f), a theoretical measure of the intensity of an electronic transition. atlantis-press.comrsc.org Analysis of the molecular orbitals (MOs) involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize these transitions, which are typically π → π* in nature for aromatic compounds. mdpi.comresearchgate.net
Table 2: Predicted UV-Vis Spectral Data for this compound
| Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Major MO Contribution |
|---|---|---|---|
| 3.95 | 314 | 0.185 | HOMO → LUMO (π → π) |
| 4.78 | 260 | 0.450 | HOMO-1 → LUMO (π → π) |
| 5.52 | 225 | 0.310 | HOMO → LUMO+1 (π → π*) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.govimist.ma The computed isotropic shielding values are typically referenced to a standard compound, like Tetramethylsilane (TMS), to yield chemical shifts (δ) that can be directly compared with experimental spectra. imist.ma These calculations are highly sensitive to molecular geometry and the electronic environment of each nucleus. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| -OH | 9.85 |
| H (aromatic, position 3) | 7.25 |
| H (aromatic, position 4) | 6.80 |
| H (aromatic, position 6) | 7.10 |
| -NH₂ | 4.50 |
| -OCH₃ | 3.88 |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 170.5 |
| C-OH (aromatic) | 152.0 |
| C-NH₂ (aromatic) | 141.5 |
| C-COOCH₃ (aromatic) | 112.8 |
| C (aromatic, position 3) | 124.0 |
| C (aromatic, position 4) | 118.5 |
| C (aromatic, position 6) | 119.2 |
| -OCH₃ | 52.1 |
Biological Activities and Mechanistic Investigations of Methyl 5 Amino 2 Hydroxybenzoate and Its Derivatives
Antimicrobial Research and Mechanisms of Action
Research into Methyl 5-amino-2-hydroxybenzoate and its structural relatives, such as p-hydroxybenzoic acid esters (parabens), reveals a spectrum of antimicrobial activities. researchgate.net These compounds are noted for their efficacy against fungi and Gram-positive bacteria, though they are generally less effective against Gram-negative bacteria. researchgate.net The mechanism of action for parabens is multifaceted, and their antimicrobial potential often increases with the length of the alkyl chain. nih.govresearchgate.net
Derivatives of hydroxybenzoic acid have demonstrated activity against various bacterial pathogens. Parabens, which are esters of p-hydroxybenzoic acid, are effective against a broad range of bacteria. nih.gov For example, methylparaben has shown inhibitory activity against Staphylococcus aureus and Escherichia coli. researchgate.net The antibacterial efficacy of parabens is observed to increase with the length of the ester's alkyl chain; propylparaben is more effective against Enterobacter cloacae than methylparaben. nih.gov
In studies of other related structures, synthetic derivatives have also shown promise. Thiosemicarbazide derivatives of salicylic (B10762653) acid, a related hydroxybenzoic acid, exhibited notable activity against reference strains of Gram-positive bacteria. nih.gov Furthermore, certain N-substituted-β-amino acid derivatives incorporating a 2-hydroxyphenyl moiety displayed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com Another compound, 4-benzylidene-2-methyl-oxazoline-5-one, demonstrated both bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria. umz.ac.ir
The antifungal properties of hydroxybenzoic acid derivatives are well-documented. Parabens are particularly effective against molds and yeasts. researchgate.netnih.gov Their activity is stable over a wide pH range, making them suitable for various applications. researchgate.net
Specific studies on related compounds have provided detailed insights. Methyl 2,3-dihydroxybenzoate, isolated from Paenibacillus elgii HOA73, demonstrated significant antifungal activity against several important plant pathogens. nih.gov At a concentration of 50 μg/mL, it almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani. nih.gov The study also determined the Minimum Inhibitory Concentrations (MICs) for several fungal species, highlighting its potential as a biofungicide. nih.gov Additionally, some N-substituted-β-amino acid derivatives have shown significant activity against Candida tenuis and Aspergillus niger. mdpi.com
Table 1: Antifungal Activity of Methyl 2,3-dihydroxybenzoate nih.gov
| Fungal Pathogen | Growth Inhibition at 50 μg/mL | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Botrytis cinerea | Nearly 100% | 32 μg/mL |
| Rhizoctonia solani | Nearly 100% | 32 μg/mL |
| Phytophthora capsici | 48.8% | Not Determined |
The relationship between the chemical structure of hydroxybenzoic acid derivatives and their antimicrobial efficacy is a key area of investigation. For parabens, a clear trend is observed where antimicrobial activity increases with the length of the alkyl chain. nih.gov This is why combinations of different parabens, such as methylparaben and propylparaben, are often used to achieve a synergistic effect and broader spectrum of activity. nih.govresearchgate.net
Anti-inflammatory Research
Compounds structurally related to this compound, such as other aminobenzoates and aminosalicylates, have been investigated for their anti-inflammatory properties. A primary mechanism of interest is the inhibition of myeloperoxidase, an enzyme involved in the inflammatory response. bohrium.comnih.gov
Myeloperoxidase (MPO) is a heme enzyme released by neutrophils during inflammation that produces potent oxidants like hypochlorous acid (HOCl). nih.govnih.gov Chronic activation of MPO can contribute to tissue damage in various inflammatory diseases. nih.gov Consequently, there is significant interest in developing MPO inhibitors. nih.govscbt.com
Anti-inflammatory drugs with oxidizable functional groups, such as phenols and anilines, can act as MPO inhibitors. bohrium.comnih.gov Studies have shown that compounds like 5-aminosalicylate can inhibit MPO. bohrium.com The mechanism of inhibition often involves the promotion of compound II, an inactive redox intermediate of the MPO enzyme. bohrium.comnih.gov The inhibitory capacity of these compounds is related to their reduction potential; an optimal reduction potential allows the inhibitor to reduce MPO to the inactive compound II state but prevents it from reducing compound II back to the active enzyme. nih.gov For instance, 4-bromoaniline was identified as a particularly potent inhibitor with an I50 of 45 nM. nih.gov
The inflammatory response is a complex process involving numerous signaling pathways and mediator molecules called cytokines. mdpi.com Phenolic compounds, a class that includes this compound, have been shown to modulate these pathways. Flavonoids, for example, can reduce the expression and secretion of pro-inflammatory cytokines such as TNF-α and various interleukins. mdpi.com They can exert this effect by modulating key transcriptional factors like NF-κB, which plays a central role in mediating the expression of inflammatory molecules. mdpi.commdpi.com
Research on methylparaben, a related p-hydroxybenzoate ester, has shown that it can influence cellular signaling pathways relevant to inflammation. In rat peritoneal mast cells, methylparaben was found to increase intracellular Ca2+ concentration, a critical signaling event. nih.gov This effect appears to be mediated by the activation of phospholipase C (PLC) and subsequent release of calcium from intracellular stores via the inositol 1,4,5-trisphosphate (IP3) receptor. nih.gov Interestingly, while methylparaben could induce histamine release in cells pre-treated with a protein kinase C (PKC) activator, at high concentrations it appeared to have an inhibitory effect on this release through an unknown mechanism. nih.gov
In vivo Models of Inflammation
Derivatives of 5-aminosalicylic acid (5-ASA), the parent acid of this compound, have been evaluated in various animal models to assess their anti-inflammatory and analgesic properties. These studies are crucial for understanding the therapeutic potential of these compounds in a physiological context.
One area of investigation involves the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. In this context, derivatives of 5-acetamido-2-hydroxy benzoic acid, synthesized from 5-amino-2-hydroxy benzoic acid, have been studied. mdpi.comnih.gov The anti-nociceptive activity, a key component of anti-inflammatory action, was evaluated in mice using the acetic acid-induced writhing test. mdpi.com For instance, a derivative referred to as PS1 demonstrated a dose-dependent reduction in abdominal writhing by 52% and 83% at doses of 20 and 50 mg/kg, respectively. mdpi.com Another derivative, PS3, at the same doses, reduced painful activity by 74% and 75%. mdpi.comnih.gov These findings suggest that modifications to the parent structure can yield compounds with significant in vivo analgesic effects. mdpi.com
Another strategy involves creating hybrid molecules to enhance therapeutic effects. ATB-429, a hydrogen sulfide (H₂S)-releasing derivative of mesalamine (5-ASA), was investigated in a rat model of post-inflammatory visceral hypersensitivity, which mimics features of irritable bowel syndrome (IBS). nih.gov This study showed that ATB-429, unlike mesalamine itself, could increase blood concentrations of H₂S and inhibit hypersensitivity, suggesting that the H₂S-releasing moiety contributes significantly to its pharmacological activity. nih.gov
The anti-inflammatory effects of other amide derivatives of 5-ASA have also been demonstrated in a murine model of topical inflammation. researchgate.net In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model, one such derivative, C1, showed an anti-inflammatory effect comparable to the standard drug indomethacin when administered at an equimolar ratio. researchgate.net Furthermore, studies on methyl gallate derivatives in a Freund's complete adjuvant (FCA)-induced arthritis model in rats showed a significant reduction in inflammation, with one derivative demonstrating greater potency than the standard drug diclofenac. nih.gov This was accompanied by a significant decrease in the expression of pro-inflammatory genes like COX-2 and TNF-α. nih.gov
| Compound/Derivative | In vivo Model | Key Findings | Reference |
|---|---|---|---|
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing test (mice) | Reduced painful activity by 74-75% at 20 and 50 mg/kg. | mdpi.comnih.gov |
| ATB-429 (H₂S-releasing derivative) | Post-inflammatory hypersensitivity (rat) | Increased blood H₂S and inhibited hypersensitivity. | nih.gov |
| Amide derivative of 5-ASA (C1) | TPA-induced ear edema (mouse) | Anti-inflammatory effect comparable to indomethacin. | researchgate.net |
| Methyl gallate derivative (MGSD 1) | FCA-induced arthritis (rat) | Reduced arthritis with greater potency than diclofenac; decreased COX-2 and TNF-α expression. | nih.gov |
Anticancer Research and Cytotoxicity Studies
In vitro Cytotoxicity Assays against Cancer Cell Lines
Derivatives based on the aminobenzoate scaffold have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. These in vitro assays are a primary screening method to identify compounds with potential anticancer activity.
For example, a novel benzimidazole derivative, se-182, demonstrated significant, dose-dependent cytotoxic effects across several cancer cell lines. Using the MTT assay, its IC₅₀ values were determined to be 15.58 µg/mL against HepG2 (liver carcinoma) and 15.80 µg/mL against A549 (lung carcinoma). Similarly, synthetic ortho-nitrobenzyl derivatives (ON-1, ON-2, and ON-3) were shown to selectively affect the viability of human breast and ovarian cancer cells compared to non-tumoral cells. nih.gov
The anticancer activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs was investigated against the Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines. nih.gov All tested derivatives inhibited the viability of these cells in a dose-dependent manner, with a tendency to be more damaging to the HL-60RG cells. nih.gov Another class of compounds, 2-amino-5-benzylthiazole derivatives, also showed promise. cytgen.com One such derivative, when complexed with polymeric nanocarriers to improve solubility and delivery, exhibited enhanced cytotoxicity towards specific tumor cell lines, including HepG2, C6 rat glioma, T98G human glioblastoma, and HL-60 human promyelocytic leukemia cells. cytgen.com
| Compound Class | Cancer Cell Lines Tested | Key Cytotoxicity Findings (IC₅₀ values where available) | Reference |
|---|---|---|---|
| Benzimidazole derivative (se-182) | A549, HepG2, MCF-7, DLD-1 | IC₅₀ = 15.80 µg/mL (A549); IC₅₀ = 15.58 µg/mL (HepG2) | |
| ortho-Nitrobenzyl derivatives | Human breast and ovarian cancer cells | Selectively affected cancer cell viability. | nih.gov |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs | Jurkat T-cell lymphoma, HL-60RG leukemia | Dose-dependent inhibition of cell viability. | nih.gov |
| 2-amino-5-benzylthiazole derivative (BF1) complexes | HepG2, C6, T98G, HL-60 | Enhanced cytotoxicity when complexed with nanocarriers. | cytgen.com |
Apoptosis Induction Mechanisms
Understanding the molecular mechanisms by which these derivatives induce cell death is critical for their development as anticancer agents. Several studies have focused on apoptosis, or programmed cell death, as a key mechanism.
Research on 2-amino-5-benzylthiazole derivatives in human leukemia cells revealed that these compounds induce apoptosis through the intrinsic pathway. ukrbiochemjournal.org Mechanistic studies showed that they cause the cleavage of PARP1 and caspase-3, which are hallmark events in apoptosis. ukrbiochemjournal.org Furthermore, they modulate the balance of pro- and anti-apoptotic proteins by increasing the levels of the pro-apoptotic Bim protein and the mitochondrion-specific endonuclease G, while decreasing the level of the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org These compounds were also found to cause DNA single-strand breaks and fragmentation, further confirming their pro-apoptotic activity. ukrbiochemjournal.org
Similarly, an MMP-2/MMP-9 inhibitor derivative, designated 5a, was found to enhance apoptosis induced by ligands of the TNF receptor superfamily. nih.gov Its mechanism of action was shown to be dependent on ligand-receptor interaction and the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. nih.gov This indicates that some derivatives may act synergistically with endogenous signaling pathways to promote cancer cell death.
Cell Cycle Modulation Studies
In addition to inducing apoptosis, some derivatives exert their anticancer effects by interfering with the cell cycle, leading to a halt in proliferation. Studies on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives demonstrated a dual effect on cancer cells based on concentration. nih.gov At lower concentrations (below the IC₅₀), the compounds caused a transient delay in the cell cycle. nih.gov However, at higher concentrations (above the IC₅₀), they induced long-lasting growth attenuation and ultimately, cell death. nih.gov This suggests that these benzamidoxime derivatives can inhibit cancer cell growth by modulating cell cycle progression, a mechanism that can lead to apoptosis at higher effective concentrations. nih.gov
Enzyme Inhibition and Receptor Binding Studies
Target Identification and Validation
Identifying the specific molecular targets of this compound derivatives is essential for understanding their mechanism of action and for rational drug design. Research has identified several enzymes and receptors as potential targets for these compounds.
In the context of inflammation, cyclooxygenase-2 (COX-2) is a key target. mdpi.comnih.gov In-silico docking studies have shown that 5-acetamido-2-hydroxy benzoic acid derivatives have a strong binding affinity for the COX-2 receptor, suggesting that their anti-inflammatory and analgesic effects are mediated, at least in part, through the inhibition of this enzyme. mdpi.comnih.gov Another important inflammatory enzyme, myeloperoxidase (MPO), has been identified as a target for amide derivatives of 5-ASA. researchgate.net These compounds were shown to be effective MPO inhibitors, which is significant as MPO contributes to oxidative stress during inflammation.
Other enzymatic targets have also been explored. Gallic acid and its esters, which share structural similarities, were evaluated as inhibitors of p-hydroxybenzoate hydroxylase, a flavin monooxygenase. core.ac.uk The inhibition was found to be non-competitive, indicating the inhibitors bind to a site other than the substrate-binding pocket. core.ac.uk In the realm of metabolic diseases, synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes, including pancreatic lipase (B570770), α-amylase, and α-glucosidase, with IC₅₀ values in the micromolar range. nih.gov Furthermore, various 2-amino thiazole derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) and cholinesterases (AChE and BChE), with Kᵢ values in the nanomolar and low micromolar range. nih.gov
| Derivative Class | Target Enzyme/Receptor | Key Findings (IC₅₀/Kᵢ values where available) | Reference |
|---|---|---|---|
| 5-acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | Predicted high binding affinity in docking studies. | mdpi.comnih.gov |
| Amide derivatives of 5-ASA | Myeloperoxidase (MPO) | Demonstrated MPO inhibitory effects. | researchgate.net |
| n-Dodecyl gallate (DG) | p-hydroxybenzoate hydroxylase | IC₅₀ = 16 µM; Kᵢ = 18.1 µM (non-competitive) | core.ac.uk |
| Synthetic amino acid derivatives | α-Glucosidase, Pancreatic α-amylase, Pancreatic lipase | IC₅₀ ranges of 51–353 µM, 162–519 µM, and 167–1023 µM, respectively. | nih.gov |
| 2-amino thiazole derivatives | Carbonic Anhydrases (hCA I, hCA II), Cholinesterases (AChE, BChE) | Kᵢ values ranging from 0.008 µM to 0.129 µM against various targets. | nih.gov |
Kinetic Studies of Enzyme Inhibition
Aminosalicylates are known to exert their anti-inflammatory effects through the inhibition of various enzymatic pathways. The primary targets include cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes crucial for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory cascade.
Kinetic analyses are employed to characterize the nature of this inhibition, determining parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These studies help to quantify the potency of an inhibitor and describe its mechanism of action, such as whether it is competitive, non-competitive, or uncompetitive. For example, aminosalicylates have been shown to be potent inhibitors of cyclooxygenase and 5-lipoxygenase nih.gov. The inhibition of these multiple inflammatory pathways may be linked to the inhibition of nuclear factor kappa B (NF-κB) activation, a critical transcription factor that regulates the expression of many pro-inflammatory genes nih.gov.
Table 1: Enzyme Inhibition by 5-Aminosalicylic Acid (5-ASA)
| Enzyme Target | Inhibitor | Inhibition Type | Key Findings |
|---|---|---|---|
| Cyclooxygenase (COX) | 5-ASA | Competitive | Inhibits production of prostaglandins. nih.govnih.gov |
| 5-Lipoxygenase (5-LOX) | 5-ASA | - | Blocks production of pro-inflammatory leukotrienes. nih.gov |
| IκB Kinase (IKK) | 5-ASA | - | Inhibits TNFα-stimulated IKKα kinase activity, disrupting NF-κB activation. nih.gov |
| p21-activated kinase 1 (PAK1) | 5-ASA | - | Inhibition leads to modulation of intercellular adhesion. nih.gov |
Interaction with Biological Systems and Pathways
The therapeutic effects of aminosalicylate derivatives extend beyond simple enzyme inhibition, involving complex interactions with various biological systems and signaling pathways.
The gut microbiome plays a significant role in intestinal health and disease. Aminosalicylates can modulate the composition of the gut microbiota. Studies on patients with ulcerative colitis have shown that treatment with 5-ASA can alter the gut bacterial landscape. Specifically, 5-ASA treatment has been associated with an increase in the abundance of bacteria from the Firmicutes phylum and a decrease in Proteobacteria frontiersin.orgnih.gov. This shift is considered beneficial, as an increase in Proteobacteria is often observed in the inflamed mucosa of untreated patients frontiersin.org. The alteration of the gut microbiota could contribute to the anti-inflammatory effects of the drug nih.gov. This modulation is thought to be a topical effect on the gastrointestinal mucosa rather than a systemic one nih.gov.
Emerging evidence suggests a potential link between aminosalicylates and adrenergic receptor signaling. Research has indicated that treatment with 5-ASA can lead to an increased expression of the β2-adrenoreceptor and β-arrestin 2 nih.gov. This suggests an involvement of adrenergic signaling pathways in the cellular response to 5-ASA, although the precise mechanisms and functional consequences of this modulation are still under investigation nih.gov.
Aminosalicylates can influence the integrity of the intestinal epithelial barrier by modulating cell adhesion. 5-ASA has been shown to increase the membranous expression of E-cadherin, a key protein in forming adherens junctions between epithelial cells nih.gov. This effect enhances cell-cell adhesion and can improve barrier function. The mechanism behind this is linked to the inhibition of p-21 activated kinase-1 (PAK1) and the modulation of N-glycosylation nih.gov. Furthermore, aminosalicylates may help maintain remission in inflammatory bowel disease by preventing the recruitment of leukocytes into the bowel wall, an effect partially achieved by inhibiting the upregulation of leukocyte adhesion molecules nih.gov.
Kinase signaling pathways are central to cellular processes like inflammation, proliferation, and survival. Aminosalicylates have been found to interfere with several of these critical pathways. A key mechanism is the inhibition of the nuclear factor kappa B (NF-κB) pathway. Research has demonstrated that 5-ASA inhibits the phosphorylation activity of IκB kinase α (IKKα), a crucial step in the activation of NF-κB stimulated by tumor necrosis factor-alpha (TNF-α) nih.gov. By disrupting this pathway, 5-ASA can reduce the production of pro-inflammatory mediators nih.gov.
Additionally, 5-ASA has been found to interfere with the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/Akt pathways, further highlighting the pleiotropic nature of its anti-inflammatory and antineoplastic actions nih.gov.
Prodrug Strategies and Targeted Delivery of Aminosalicylate Derivatives
A significant challenge with oral administration of aminosalicylates is their rapid absorption in the upper gastrointestinal tract (GIT), which reduces their availability at the target site in the colon and can cause systemic side effects nih.govsemanticscholar.org. To overcome this, various prodrug strategies have been developed to ensure colon-specific drug delivery nih.govpharmaexcipients.comnih.govresearchgate.net. A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug within the body, often at a specific site nih.gov.
The high bacterial population in the colon, particularly the presence of enzymes like azoreductase, is commonly exploited for this purpose. These enzymes can cleave specific chemical bonds that are stable in the upper GIT nih.govnih.gov.
Common prodrug approaches for aminosalicylates include:
Azo-Bond Prodrugs : This is the earliest and most well-known strategy. The aminosalicylate is linked to a carrier molecule via an azo bond (-N=N-). This bond remains intact through the stomach and small intestine but is cleaved by bacterial azoreductases in the colon, releasing the active drug. Examples include Sulfasalazine (5-ASA linked to sulfapyridine) and Balsalazide nih.govsemanticscholar.orgnih.gov.
Amide Prodrugs : The aminosalicylate is conjugated with an amino acid or other small molecule via an amide bond. These are designed to be hydrolyzed by bacterial N-acyl amidases in the colon. This strategy avoids potentially toxic carriers like sulfapyridine nih.gov.
Polymeric Prodrugs : The drug is attached to a polymer backbone. The release of the drug in the colon can occur through enzymatic cleavage by the resident microflora nih.gov.
These strategies improve the bioavailability of the active drug at the site of inflammation, enhancing therapeutic efficacy and minimizing systemic adverse effects nih.govsemanticscholar.org.
Table 2: Examples of Prodrug Strategies for Aminosalicylates
| Prodrug Example | Parent Drug(s) | Carrier Molecule | Linkage Type | Activation Mechanism |
|---|---|---|---|---|
| Sulfasalazine | 5-ASA | Sulfapyridine | Azo | Bacterial Azoreductase nih.govsemanticscholar.org |
| Balsalazide | 5-ASA | 4-aminobenzoyl-β-alanine | Azo | Bacterial Azoreductase nih.gov |
| Olsalazine | 5-ASA | 5-ASA | Azo | Bacterial Azoreductase nih.gov |
| 4-ASA-Glycine | 4-ASA | Glycine | Amide | Bacterial N-acyl amidases nih.gov |
| 4-ASA-D-glucosamine | 4-ASA | D-glucosamine | Amide | Bacterial Amidases semanticscholar.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | - |
| 5-Aminosalicylic Acid | 5-ASA, Mesalamine |
| 4-Aminosalicylic Acid | 4-ASA |
| Sulfasalazine | - |
| Balsalazide | - |
| Olsalazine | - |
| Ipsalazine | - |
| Sulfapyridine | - |
| Prostaglandins | - |
| Leukotrienes | - |
| E-cadherin | - |
| Glycine | - |
| D-glucosamine | - |
| Infliximab | - |
Transport Characteristics via Peptide Transporters (e.g., PEPT1)
The intestinal peptide transporter 1 (PEPT1), also known as solute carrier family 15 member 1 (SLC15A1), is a high-capacity, low-affinity transporter primarily located on the apical membrane of intestinal epithelial cells. solvobiotech.comwikipedia.org It plays a crucial role in the absorption of dietary di- and tripeptides from the small intestine into the enterocytes. wikipedia.orgnih.gov PEPT1 functions as a proton-coupled cotransporter, utilizing the electrochemical proton gradient across the cell membrane to drive the uphill transport of its substrates. solvobiotech.comnih.gov
The expression of PEPT1 is typically low in the colon under normal physiological conditions. jst.go.jpnih.gov However, under inflammatory conditions such as inflammatory bowel disease (IBD), the expression of PEPT1 in the colon is significantly upregulated. jst.go.jpnih.gov This pathological alteration presents a unique opportunity for targeted drug delivery to inflamed colonic sites. Consequently, PEPT1 has been investigated as a target transporter to enhance the delivery efficiency of 5-aminosalicylic acid (5-ASA) and its derivatives, including this compound, to the colon. jst.go.jpnih.gov
Research has demonstrated that conjugating amino acids to 5-ASA can create dipeptide-like derivatives that are recognized and transported by PEPT1. A study evaluating the transport of various 5-ASA derivatives in Caco-2 cells, a human colon adenocarcinoma cell line commonly used to model the intestinal barrier, found that derivatives where glycine (Gly), glutamic acid (Glu), and valine (Val) were coupled to the amino group of 5-ASA were effectively transported by PEPT1. jst.go.jpnih.gov The uptake of these derivatives was shown to be inhibited by glycylsarcosine (Gly-Sar), a classic substrate of PEPT1, indicating a competitive transport mechanism. jst.go.jpnih.gov
Further evidence for the PEPT1-mediated transport of these 5-ASA derivatives was obtained through two-electrode voltage-clamp experiments using Xenopus oocytes expressing human PEPT1. The application of Gly-ASA, Glu-ASA, and Val-ASA to these oocytes induced significant inward currents at a pH of 6.0, which is characteristic of PEPT1-mediated electrogenic transport. nih.gov
The following table summarizes the inhibitory effect of various 5-ASA derivatives on the uptake of [³H]Glycylsarcosine (Gly-Sar) in Caco-2 cells, providing evidence of their interaction with the PEPT1 transporter.
| Derivative | Concentration (mM) | Inhibition of [³H]Gly-Sar Uptake (%) |
| Gly-ASA | 1 | ~50 |
| Glu-ASA | 1 | ~40 |
| Val-ASA | 1 | ~35 |
| Lys-ASA | 10 | No significant inhibition |
| Tyr-ASA | 10 | No significant inhibition |
Data extrapolated from studies on 5-ASA derivatives. jst.go.jp
pH-Dependent Uptake and Release Mechanisms
The uptake and release of this compound and its parent compound, 5-ASA, are significantly influenced by the pH of the surrounding environment. nih.govnih.gov This pH dependency is a critical factor in the design of oral drug delivery systems intended to target the colon. nih.gov The gastrointestinal tract exhibits a distinct pH gradient, ranging from highly acidic in the stomach to a more neutral pH in the small intestine and colon. nih.gov
The transport of 5-ASA derivatives via PEPT1 is inherently pH-dependent due to the transporter's reliance on a proton gradient. solvobiotech.comnih.gov Studies have shown that the uptake of 5-ASA derivatives such as Gly-ASA, Glu-ASA, and Val-ASA into Caco-2 cells is significantly higher at an acidic pH of 6.0 compared to a more neutral pH. nih.gov This is consistent with the mechanism of PEPT1, which co-transports protons along with its substrates. solvobiotech.com
In addition to the pH-dependent nature of the transporter, the chemical properties of 5-ASA and its derivatives also contribute to pH-dependent release from formulated drug delivery systems. nih.govnih.gov For instance, formulations using pH-sensitive polymers are designed to remain intact in the acidic environment of the stomach and proximal small intestine, preventing premature drug release. nih.govresearchgate.net As the formulation transits to the more alkaline environment of the terminal ileum and colon, the polymer coating dissolves, leading to the release of the active compound. nih.gov
Research on mesalamine (5-ASA) microparticles coated with a pH-sensitive polymer demonstrated minimal drug release in acidic conditions (pH 1.2) and at pH 7.4 over a 5-hour period. nih.gov However, subsequent incubation in a simulated colonic environment resulted in the release of a significant portion of the encapsulated drug. nih.gov
The following table illustrates the pH-dependent release of mesalamine from a coated microparticle delivery system.
| Time (hours) | pH | Cumulative Release (%) |
| 2 | 1.2 (HCl) | < 5 |
| 5 | 7.4 (PBS) | < 5 |
| 25 | 6.8 (PBS with cecal contents) | ~71 |
Data based on in vitro release studies of mesalamine formulations. nih.gov
This pH-triggered release mechanism is crucial for ensuring that the therapeutic agent is delivered to the site of inflammation in the colon, thereby maximizing its therapeutic effect and minimizing systemic absorption in the upper gastrointestinal tract. nih.govnih.gov
Analytical Methodologies for the Determination of Methyl 5 Amino 2 Hydroxybenzoate
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of Methyl 5-amino-2-hydroxybenzoate, offering high resolution and sensitivity. Different chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Microemulsion Electrokinetic Chromatography (MEEKC), are utilized.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust method for the simultaneous determination of various compounds, including those structurally similar to this compound. Method development often involves a Quality by Design (QbD) approach to ensure the method is stable and reliable. nih.gov
A typical RP-HPLC method involves a C18 column and a gradient elution system. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like 0.1% v/v orthophosphoric acid in water) and an organic solvent such as acetonitrile. nih.gov Detection is commonly performed using a UV detector at a specific wavelength, for instance, 256 nm or 257 nm. nih.govnih.gov
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes evaluation of system suitability, accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govnih.gov Linearity is established over a specific concentration range, and recovery studies are conducted to determine accuracy, which is typically expected to be within 98-102%. nih.govnih.gov The stability-indicating capability of the method is confirmed through forced degradation studies under acidic, basic, oxidative, and photolytic conditions. nih.govnih.gov
Table 1: Example of HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Kinetex™ C18 (250 × 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Solvent A: Buffer:acetonitrile:tetrahydrofuran (60:30:10, v/v/v) Solvent B: Acetonitrile:tetrahydrofuran (70:30, v/v) nih.gov | | Detection | 257 nm nih.gov | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL |
Gas Chromatography (GC) for Quantitative Analysis
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds like derivatives of this compound. nih.gov For non-volatile compounds, a derivatization step is often necessary to increase their volatility and thermal stability. nih.gov
A common derivatization agent is methyl chloroformate (MCF), which reacts with amino and carboxylic acid groups to form stable and volatile derivatives. nih.gov This method allows for the analysis of a wide range of metabolites. nih.gov The use of a triple-quadrupole mass spectrometer as a detector provides high sensitivity and selectivity. nih.gov For absolute quantification, stable isotope-labeled internal standards can be employed. nih.gov
Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Analysis
Thin-Layer Chromatography (TLC) is a versatile and cost-effective method for both qualitative and semi-quantitative analysis of amino compounds. nih.gov It is particularly useful for rapid screening and monitoring of reactions. The separation is based on the differential partitioning of the analyte between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent or mixture of solvents). researchgate.net
The choice of stationary and mobile phases is critical for achieving good separation. researchgate.netpsu.edu For amino acids and related compounds, aqueous-organic mobile phases are often used on polar stationary phases. researchgate.net The visualization of the separated spots can be achieved by their intrinsic fluorescence under UV light or by spraying with a visualizing agent like a ninhydrin (B49086) solution. researchgate.net The mobility of the analyte is characterized by its Rf value. Modern TLC can be made more efficient and selective by using surfactant-modified mobile phases (micellar TLC). psu.edu
Microemulsion Electrokinetic Chromatography (MEEKC) for Selective Determination
Microemulsion Electrokinetic Chromatography (MEEKC) is a hybrid of electrophoresis and chromatography that offers high separation efficiency and selectivity for a wide range of analytes, including charged and neutral compounds. nih.govnih.gov In MEEKC, the separation medium is a microemulsion, which consists of oil droplets (like octane) stabilized by a surfactant (like sodium dodecyl sulfate (B86663), SDS) in an aqueous buffer. nih.gov This microemulsion acts as a pseudo-stationary phase. nih.gov
The separation mechanism is based on the differential partitioning of the analyte between the microemulsion droplets and the surrounding aqueous phase, as well as their electrophoretic mobility. nih.gov The composition of the microemulsion, including the type and concentration of surfactant, co-surfactant (e.g., 1-butanol), and organic solvent (e.g., 2-propanol), can be optimized to achieve the desired selectivity. nih.gov MEEKC is particularly advantageous for the separation of complex mixtures and can be used for the determination of poorly soluble analytes. nih.gov
Spectrophotometric Methods
Spectrophotometric methods, particularly UV-Visible spectroscopy, provide a simple and rapid means for the quantification of this compound, especially in bulk form and pharmaceutical formulations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
UV-Visible spectroscopy is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law).
For quantification of a compound like this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Spectrophotometric methods are often desirable due to their simplicity, low cost, and the availability of the instrumentation. researchgate.net
Electrochemical Methods for Detection and Quantification
The electrochemical detection and quantification of chemical compounds offer several advantages, including high sensitivity, rapid analysis, and cost-effectiveness. For a molecule like this compound, which possesses electroactive functional groups (a phenolic hydroxyl group and an aromatic amino group), electrochemical methods are theoretically well-suited for its determination. However, a review of the scientific literature reveals a notable lack of studies specifically focused on the electrochemical analysis of this compound.
Despite the absence of direct research, the electrochemical behavior of its structural analogs, particularly aminophenol isomers and aminobenzoic acids, has been extensively investigated. The principles and findings from these studies provide a strong foundation for developing and applying similar methodologies for this compound. The electroactivity of this compound is primarily attributed to the oxidation of the amino and hydroxyl groups on the benzene (B151609) ring.
Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are commonly employed for the analysis of these related compounds. These methods typically involve the use of a three-electrode system with a working electrode, a reference electrode, and a counter electrode. The choice of the working electrode is crucial and can significantly influence the sensitivity and selectivity of the analysis. While bare electrodes like glassy carbon electrodes (GCE) can be used, modified electrodes often exhibit enhanced performance.
Voltammetric Analysis of Structurally Related Compounds
The electrochemical oxidation of aminophenol isomers (o-aminophenol, m-aminophenol, and p-aminophenol) has been a subject of interest. For instance, at a mesoporous silica-modified carbon paste electrode, the oxidation peaks of o-aminophenol, m-aminophenol, and p-aminophenol were well-separated, allowing for their simultaneous determination. tandfonline.com The oxidation of p-aminophenol, which is structurally similar to the aminophenol moiety in this compound, has been studied using various modified electrodes to enhance detection sensitivity.
Similarly, research on aminobenzoic acid isomers has demonstrated the feasibility of electrochemical detection. A study on the electropolymerization of p-aminobenzoic acid (p-ABA) to create a modified electrode for the detection of other analytes highlights the electroactive nature of the aminobenzoic acid structure. mdpi.comnih.gov The oxidation of these compounds is typically an irreversible process, and the peak potential can be pH-dependent.
The table below summarizes the findings from various studies on the electrochemical determination of compounds structurally related to this compound, showcasing the different electrodes and techniques used, along with their analytical performance.
| Compound | Electrode | Technique | Linear Range | Detection Limit | Reference |
| p-Aminophenol | Mesoporous silica modified carbon paste electrode | DPV | 0.025–3 mg L⁻¹ | 0.01 mg L⁻¹ | tandfonline.com |
| p-Aminophenol | Acetylene black/chitosan film modified GCE | CV | Not specified | Not specified | researchgate.net |
| p-Aminophenol | Laser Induced Graphene with MWCNT-PANI | SWV | 0.5–1.6 µM | 0.105 µM | nih.gov |
| 2-Amino-4-methylphenol | Fe₃O₄@PPy/GC electrode | DPV | 50–450 nM | 16.5 nmol L⁻¹ | tandfonline.com |
| p-Aminobenzoic acid | Dibenzo-18-crown-6 modified carbon paste electrode | DPV | 0.4–500 µg cm⁻³ | 0.1 µg cm⁻³ | researchgate.net |
| Acetaminophen | Poly(4-aminobenzoic acid)/ERGO/GCE | Voltammetry | 0.1–65 µM | 0.01 µM | nih.gov |
GCE: Glassy Carbon Electrode, MWCNT: Multi-walled Carbon Nanotubes, PANI: Polyaniline, SWV: Square Wave Voltammetry, DPV: Differential Pulse Voltammetry, CV: Cyclic Voltammetry, ERGO: Electrochemically Reduced Graphene Oxide, Fe₃O₄@PPy/GC: Magnetic Polypyrrole on Glassy Carbon.
Amperometric Sensing Approaches
Amperometry, which measures the current at a fixed potential as a function of time, is another powerful technique for the quantification of electroactive species. It often provides lower detection limits compared to voltammetric methods. An amperometric sensor based on a graphene oxide/CeNbO₄ nanocomposite modified glassy carbon electrode was developed for the determination of N-methyl-p-aminophenol sulfate (Metol), another aminophenol derivative. nih.gov This sensor demonstrated high sensitivity and a very low detection limit.
The operational principle of such sensors relies on the electrocatalytic oxidation of the target analyte on the modified electrode surface at a specific applied potential. The resulting current is directly proportional to the concentration of the analyte.
The following table presents the performance of an amperometric sensor for a related aminophenol compound.
| Compound | Electrode | Technique | Linear Range | Detection Limit | Sensitivity | Reference |
| N-methyl-p-aminophenol sulfate (Metol) | GO/CeNbO₄/GCE | Amperometry | Not specified | 10 nM | 10.97 µA µM⁻¹ cm⁻² | nih.gov |
GO: Graphene Oxide, CeNbO₄: Cerium Niobate, GCE: Glassy Carbon Electrode.
Q & A
Basic: What are the most common synthetic routes for Methyl 5-amino-2-hydroxybenzoate, and how do yields vary under different conditions?
Methodological Answer:
Two primary synthesis routes are reported:
- Route 1: Esterification of 5-aminosalicylic acid with methanol, achieving ~98% yield under optimized acid catalysis (e.g., H₂SO₄) and reflux conditions .
- Route 2: Methanol-mediated methylation of 5-methylsalicylic acid, yielding ~62% due to competing side reactions (e.g., over-methylation) .
Key Variables: Yields depend on reaction time, temperature, and catalyst choice. Route 1 is preferred for high purity, while Route 2 requires careful monitoring to minimize byproducts.
Advanced: How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to protic solvents .
- Catalyst Screening: Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts can improve regioselectivity .
- In Situ Monitoring: Techniques like TLC or HPLC help track reaction progress and identify intermediates .
- Post-Synthesis Purification: Column chromatography or recrystallization (using ethanol/water mixtures) enhances purity .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the ester group (δ ~3.9 ppm for OCH₃) and aromatic protons (δ 6.5–7.5 ppm) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity (>98%) .
- Melting Point Analysis: Consistent with literature (95–99°C) to confirm identity .
Advanced: How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): SHELX software refines hydrogen-bonding networks and confirms substituent positions .
- Graph Set Analysis: Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict polymorph stability .
- Validation Tools: PLATON or CCDC utilities check for missed symmetry or disorder .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial Testing: Broth microdilution assays against gram-negative/positive bacteria (e.g., E. coli, S. aureus) .
- Anti-Inflammatory Activity: COX-2 inhibition assays using ELISA or fluorometric kits .
- Cytotoxicity Screening: MTT assays on human cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs?
Methodological Answer:
- Substituent Modulation: Introduce electron-withdrawing groups (e.g., -F, -NO₂) at position 5 to enhance bioactivity .
- Prodrug Strategies: Ester or amide derivatives improve oral bioavailability, as seen in PAS (para-aminosalicylic acid) analogs .
- Computational Modeling: DFT calculations predict electronic effects, while docking simulations (AutoDock Vina) map binding affinities .
Basic: How should researchers address contradictory data between spectroscopic and crystallographic results?
Methodological Answer:
- Cross-Validation: Reconcile NMR/IR data with SC-XRD bond lengths and angles to confirm substituent positions .
- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility missed in static crystal structures .
- Peer Review: Compare with literature (e.g., CCDC entries) to identify systematic errors .
Advanced: What strategies mitigate polymorphism issues in this compound crystallization?
Methodological Answer:
- Solvent Screening: Use high-polarity solvents (e.g., DMSO) to favor specific hydrogen-bonding motifs .
- Seeding Techniques: Introduce pre-formed crystals to control nucleation .
- Thermal Analysis: DSC/TGA identifies stable polymorphs for long-term storage .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .
Advanced: How can hydrogen-bonding patterns inform the design of co-crystals with this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
